molecular formula CH3IO3S B089705 Methiodal CAS No. 143-47-5

Methiodal

Cat. No.: B089705
CAS No.: 143-47-5
M. Wt: 222.00 g/mol
InChI Key: RDFJFVXMRYVOAC-UHFFFAOYSA-N
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Description

Methiodal, also known as sodium iodomethanesulfonate, is a pharmaceutical compound that was historically used as an iodinated contrast medium for X-ray imaging. Its primary application was in myelography, which involves imaging the spinal cord. due to reported cases of adhesive arachnoiditis, its use has been discontinued .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methiodal can be synthesized through the iodination of methanesulfonic acid. The reaction involves the substitution of a hydrogen atom in methanesulfonic acid with an iodine atom, resulting in the formation of iodomethanesulfonic acid. This compound is then neutralized with sodium hydroxide to produce sodium iodomethanesulfonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methiodal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to produce methanesulfonic acid.

    Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Methanesulfonic acid.

    Substitution: Various halogenated methanesulfonates.

Scientific Research Applications

Methiodal has been used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and analytical chemistry.

    Biology: In studies involving the imaging of biological tissues.

    Medicine: Historically used as a contrast agent in radiographic imaging.

    Industry: Utilized in the production of other iodinated compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

Methiodal exerts its effects primarily through its iodine content, which enhances the contrast in X-ray imaging. The iodine atoms absorb X-rays more effectively than surrounding tissues, providing a clearer image. The compound interacts with biological tissues, allowing for detailed visualization of structures such as the spinal cord.

Comparison with Similar Compounds

    Iofendylate: Another iodinated contrast agent used in myelography.

    Iopamidol: A widely used iodinated contrast medium for various imaging procedures.

    Iodixanol: A non-ionic, water-soluble iodinated contrast agent.

Methiodal’s uniqueness lies in its specific application in spinal cord imaging and its distinct chemical structure, which differentiates it from other iodinated contrast agents.

Biological Activity

Methiodal, known chemically as sodium 2-iodo-3-methyl-4-pyridinecarboxylate, is an iodinated contrast medium primarily used in radiological imaging, particularly for myelography and other X-ray imaging procedures. Its biological activity is significant in the context of its pharmacological effects, potential side effects, and its role in diagnostic imaging.

  • Chemical Formula : CH₂INaO₃S
  • Molar Mass : 243.98 g·mol⁻¹
  • CAS Number : 131-52-6

This compound functions as a contrast agent due to its high iodine content, which provides enhanced radiopacity. This property allows for better visualization of anatomical structures during imaging procedures. The compound's mechanism involves the absorption of X-rays, which facilitates the differentiation of tissues based on their density.

Clinical Applications

This compound has been utilized in various diagnostic procedures, including:

  • Myelography : Imaging of the spinal cord and nerve roots.
  • Cholecystography : Visualization of the gallbladder.

However, it has been associated with several adverse effects, including cases of adhesive arachnoiditis and other neurological complications after myelography, similar to those observed with other iodinated contrast agents like iofendylate .

Biological Activity and Side Effects

The biological activity of this compound can be summarized as follows:

Activity Description
Contrast Enhancement Provides clear imaging due to high iodine content.
Potential Adverse Reactions Reports of aseptic meningitis, arachnoiditis, and Guillain-Barré syndrome following administration .
Tissue Interaction Can induce inflammatory responses leading to complications in certain patients .

Case Studies

  • Adhesive Arachnoiditis : Several case studies have reported adhesive arachnoiditis following myelography with this compound. This condition is characterized by inflammation and scarring of the arachnoid membrane surrounding the spinal cord, leading to chronic pain and neurological deficits .
  • Guillain-Barré Syndrome : An unusual case was documented where a patient developed Guillain-Barré syndrome after undergoing lumbar myelography with this compound. This highlights the need for careful monitoring post-procedure .

Research Findings

Recent research has focused on the safety profile and efficacy of this compound compared to newer contrast agents. While this compound has been effective in providing necessary imaging results, its side effects have led to a decline in its use in favor of safer alternatives.

Comparative Studies

A study comparing various iodinated contrast agents found that while this compound provided excellent imaging quality, its association with severe side effects necessitated a reevaluation of its use in clinical settings .

Summary Table of Findings

Study/Source Findings
Kelley et al. (1980) Documented cases of neurological complications post-myelography with this compound.
Wikipedia Overview of this compound's uses and reported adverse effects.
Google Patents Discussed the protective role against ischemic injuries but noted potential adverse reactions.

Properties

CAS No.

143-47-5

Molecular Formula

CH3IO3S

Molecular Weight

222.00 g/mol

IUPAC Name

iodomethanesulfonic acid

InChI

InChI=1S/CH3IO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5)

InChI Key

RDFJFVXMRYVOAC-UHFFFAOYSA-N

SMILES

C(S(=O)(=O)O)I

Canonical SMILES

C(S(=O)(=O)O)I

Key on ui other cas no.

143-47-5

Synonyms

Abrodil
iodomethanesulfonic acid
methiodal
Sergosin
Skiodan
sodium iodomethanesulfonate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methiodal
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Methiodal
Reactant of Route 3
Methiodal

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